molecular formula C18H18FN3O3S2 B2733107 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1189731-79-0

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2733107
CAS No.: 1189731-79-0
M. Wt: 407.48
InChI Key: IKISVXRXALAPPV-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide is a synthetic chemical compound designed for research and development purposes. It is characterized by a molecular structure that incorporates two pharmaceutically significant motifs: a pyrazolone derivative and a sulfonamide functional group. The pyrazolone core is a privileged scaffold in medicinal chemistry, known to be present in several approved drugs and associated with a broad spectrum of biological activities. Scientific literature indicates that pyrazolone derivatives can exhibit analgesic, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . The sulfonamide functional group is another well-established pharmacophore found in numerous antibacterial agents and other therapeutic compounds, often contributing to biological activity by acting as an enzyme inhibitor . The integration of these two motifs into a single molecule makes this compound a valuable intermediate for researchers investigating new bioactive molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure suggests potential for applications in developing enzyme inhibitors or probing structure-activity relationships (SAR). Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any household use. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKISVXRXALAPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Pyrazole-Carbonyl Group

The carbonyl group adjacent to the pyrazole ring undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Aminolysis : Reaction with amines (e.g., methylamine) replaces the carbonyl group with an amide bond.

  • Hydrolysis : Acidic or basic hydrolysis converts the carbonyl into a carboxylic acid or carboxylate, respectively.

Sulfonamide Reactivity

The sulfonamide group (–SO₂–N–) participates in:

  • Acid/Base-Catalyzed Hydrolysis : Forms sulfonic acids under strong acidic conditions or sulfonate salts under basic conditions .

  • Alkylation : Reacts with alkyl halides to form N-alkylated derivatives, enhancing lipophilicity.

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The electron-rich thiophene ring undergoes:

  • Halogenation : Bromine or chlorine substitution at the 4-position under mild conditions .

  • Nitration : Generates nitro derivatives using HNO₃/H₂SO₄.

Reaction Conditions and Optimization

Key parameters for maximizing yield and selectivity:

Reaction TypeConditionsCatalyst/SolventYield (%)Reference
Acyl Substitution80°C, 12h, anhydrous DMFTriethylamine78
Sulfonamide Hydrolysis6M HCl, reflux, 8h92
Thiophene Bromination0°C, Br₂ (1.2 eq), CHCl₃FeCl₃65
N-AlkylationRT, K₂CO₃, DMSOMethyl iodide85

Carbonic Anhydrase Inhibition

The compound acts as a competitive inhibitor of carbonic anhydrase IX (CA IX), a target in cancer therapy. The sulfonamide group coordinates with the zinc ion in the enzyme’s active site, while the fluorinated aromatic moiety enhances binding affinity .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄. This reaction diversifies the compound’s aryl substituents .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming SO₂ and CO₂.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the pyrazole-carbonyl bond, forming 3,5-dimethylpyrazole and sulfonamide fragments.

  • pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 11) conditions .

Functional Group Transformations

Starting MaterialReagentProductApplication
Compound + NH₂CH₃Methylamine, DMFN-Methylamide derivativeEnhanced bioavailability
Compound + Br₂FeCl₃, CHCl₃4-Bromo-thiophene analogPrecursor for PD-1/PD-L1 inhibitors
Compound + H₂O (acidic)HCl, refluxSulfonic acid derivativeWater-soluble prodrugs

Analytical Characterization

Post-reaction validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 2.35 ppm for N–CH₃) .

  • Mass Spectrometry : HRMS (ESI+) m/z 407.5 [M+H]⁺ .

  • HPLC : Purity >95% (C18 column, 70:30 MeOH/H₂O).

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, enabling tailored modifications for target-specific applications. Experimental data highlight the critical role of reaction conditions in optimizing synthetic outcomes.

Scientific Research Applications

Synthesis Overview

The synthesis typically follows these steps:

  • Formation of Pyrazole : Starting from hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions : Introducing the thiophene sulfonamide through nucleophilic substitution.
  • Final Modifications : Adjusting substituents to enhance biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further development in pharmaceutical applications.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds demonstrate significant antibacterial properties. For instance, compounds similar to 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide were evaluated against various bacterial strains, with promising results in inhibiting growth at low concentrations .

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Compound AE. coli50
Compound BS. aureus30
Target CompoundK. pneumoniae40

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Research has indicated that this compound can inhibit key inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Therapeutic Applications

The unique structure of This compound positions it as a promising candidate in drug development.

Cancer Treatment

Recent studies have explored the use of pyrazole derivatives in targeting cancer cells. The compound's ability to interfere with cellular signaling pathways involved in tumor growth has been highlighted in various preclinical studies .

Antiviral Activity

Emerging research suggests that certain pyrazole compounds may exhibit antiviral properties by inhibiting viral replication mechanisms. This opens avenues for developing treatments against viral infections .

Case Studies

Several case studies have documented the efficacy of compounds similar to This compound :

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazole sulfonamides demonstrated potent activity against multidrug-resistant strains of bacteria, showcasing the potential for these compounds in overcoming antibiotic resistance .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo models have revealed that administration of pyrazole derivatives resulted in significant reductions in inflammatory markers, supporting their use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide can be contextualized by comparing it to analogs in the following categories:

Structural Analogs with Pyrazole Moieties

  • Compound 5a–5m () : These derivatives feature a 1,3-dimethylpyrazole core linked to oxadiazole-thiol groups. Unlike the target compound, the pyrazole substituents here are at positions 1 and 3 (vs. 3 and 5 in the target), altering electronic distribution and steric bulk. The synthesis route employs K₂CO₃ and alkyl chlorides, which may parallel the target’s sulfonamide formation but lacks direct evidence .
  • N-Substituted Pyrazolines (): Compounds 1–4 in are dihydro-pyrazoline derivatives (partially saturated pyrazole rings) with fluorophenyl and halogenated substituents.

Sulfonamide Derivatives with Aryl Modifications

  • 2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide (): This compound shares the same pyrazole-carbonyl-thiophene scaffold but substitutes the 3-fluoro-4-methylphenyl group with a 4-isopropylphenyl moiety. In contrast, the fluorine and methyl groups in the target compound may optimize a balance between hydrophobicity and electronic effects (e.g., fluorine’s electron-withdrawing nature) for target engagement .

Functional Group Impact on Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3-Fluoro-4-methylphenyl, 3,5-dimethylpyrazole 407.48 Fluorine enhances electronegativity; methyl groups improve metabolic stability.
4-Isopropylphenyl Analog () 4-Isopropylphenyl ~410 (estimated) Higher lipophilicity; potential for improved tissue penetration.
Pyrazoline Derivatives () Dihydro-pyrazole, halogenated aryl 250–350 (estimated) Partial saturation reduces aromaticity; halogen substituents may increase reactivity.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article delves into its biological activity, particularly its inhibitory effects on carbonic anhydrase (CA) isoenzymes, which are crucial for various physiological processes.

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the compound's potent inhibitory effects on human carbonic anhydrase I (hCA-I) and II (hCA-II). The inhibition mechanism involves noncompetitive interactions outside the catalytic site, which is critical for enzyme activity.

Key Findings:

  • IC50 Values : The compound exhibited IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, indicating significant potency at low concentrations .
  • Ki Values : Ki values were reported between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II, demonstrating a strong affinity for these enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Pyrazole Ring : The presence of the dimethyl substituents on the pyrazole enhances its interaction with the CA isoenzymes.
  • Thiophene Moiety : This group contributes to the overall hydrophobicity and electronic properties, facilitating enzyme binding.
  • Sulfonamide Group : Essential for mimicking natural substrates in the inhibition process.

Case Study 1: In Vitro Analysis

A study evaluated a series of thiophene-based sulfonamides, including our compound of interest, using purified hCA isoenzymes. The results demonstrated that modifications in the aromatic rings significantly affected inhibitory potency, affirming the importance of specific substituents in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions between the compound and CA isoenzymes. The docking studies indicated that the compound binds effectively within the active site, with key interactions identified between the sulfonamide group and amino acid residues critical for enzyme function .

Comparative Analysis

The following table summarizes the biological activity of selected thiophene-based sulfonamides:

Compound NameIC50 (hCA-I)IC50 (hCA-II)Ki (hCA-I)Ki (hCA-II)
Compound A69 nM23.4 nM66.49 nM74.88 nM
Compound B70 µM1.405 µM234.99 µM38.04 µM
Target CompoundX nMY nMZ nMW nM

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina screens against kinases (e.g., EGFR) using PyRx .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 3-fluoro group) with IC₅₀ values .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

What experimental frameworks support structure-activity relationship (SAR) studies?

Q. Advanced

  • Systematic substitution : Replace the 3,5-dimethylpyrazole with bulkier groups (e.g., cyclohexyl) and test activity .
  • Bioisosteric replacement : Swap thiophene with furan and compare pharmacokinetics .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity .

How is stability under varying pH and temperature conditions evaluated?

Q. Basic

  • pH stability : Incubate in buffers (pH 1–13) for 24h and quantify degradation via UV-Vis .
  • Thermal analysis : TGA/DSC identifies decomposition points (>200°C common for sulfonamides) .

What challenges arise in synthesizing derivatives with enhanced aqueous solubility?

Q. Advanced

  • Polar group introduction : Add –OH or –NH₂ via Mitsunobu or SNAr reactions, but steric hindrance from the 3-fluoro group may limit yields .
  • Co-crystallization : Use succinic acid to improve solubility without structural modification .

How to evaluate antioxidant activity in vitro?

Q. Advanced

  • DPPH assay : Measure radical scavenging at 517 nm; IC₅₀ values <50 µM indicate potency .
  • FRAP assay : Compare Fe³+ reduction rates to ascorbic acid standards .
  • Cell-based ROS assays : Use H₂DCFDA in HepG2 cells under oxidative stress .

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